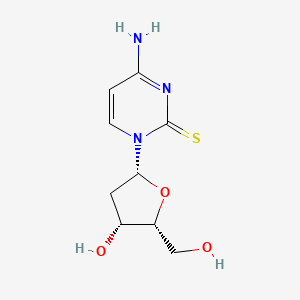

2-thio-2'-deoxycytidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLHZFBXLAULRZ-ATRFCDNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858473 | |

| Record name | 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169557-13-5 | |

| Record name | 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thio 2 Deoxycytidine and Its Derivatives

Chemical Synthesis of 2-Thio-2'-deoxycytidine

The introduction of a thio-group at the C2-position of the pyrimidine (B1678525) ring is a key modification in the synthesis of 2-thionucleosides. This thiation is often achieved using specialized reagents capable of replacing the carbonyl oxygen with sulfur. Lawesson's reagent is a well-established thionating agent used for such transformations on pyrimidine nucleosides. mdpi.comresearchgate.net For instance, the conversion of a protected 5-fluoro-2'-deoxyuridine (B1346552) to its 4-thio analogue has been successfully performed using Lawesson's reagent. researchgate.net Another approach involves the synthesis of a 4-methylmercapto derivative, which can later be converted to the desired amino group during deprotection with ammonia (B1221849). researchgate.net

The formation of the N-glycosidic bond between the modified nucleobase and the deoxyribose sugar is a critical step that dictates the final stereochemistry of the nucleoside. numberanalytics.com Achieving high β-anomeric selectivity is a common challenge in nucleoside synthesis. researchgate.nettandfonline.com Various strategies are employed to control this selectivity, including the use of different glycosyl donors (such as thioglycosides, glycosyl halides, or glycosyl acetates) and Lewis acid catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). numberanalytics.comtandfonline.comnih.gov The choice of protecting groups on the sugar moiety also plays a crucial role in influencing the stereochemical outcome of the glycosylation reaction. In some cases, direct synthesis starting from a pre-formed nucleoside like 2'-deoxyuridine (B118206) is preferred to avoid the complexities of stereocontrolled glycosidic bond formation. uwo.ca However, cleavage of the glycosidic bond can be a side reaction under certain conditions, particularly at elevated temperatures. mostwiedzy.pl

A notable derivative, 2'-thio-2'-deoxycytidine 2':3'-O,S-phosphorothioate, has been synthesized through a novel two-step process involving thiophosphorylation and a subsequent intramolecular reaction. nih.govoup.comoup.com

The synthesis commences with the thiophosphorylation of a protected anhydro nucleoside, specifically 2,2'-anhydro-1-β-D-arabinosylcytosine. nih.govoup.com This starting material is reacted with a dithiophosphate, which results in the phosphorylation and introduction of a sulfur atom. nih.govoup.com The reaction predominantly yields the 3'-O-phosphorothioate isomer, setting the stage for the subsequent cyclization. nih.govoup.com A mild, one-step method for thiophosphorylation of acid-sensitive nucleosides has also been developed using 2-chloro-2-thio-1,3,2-dioxaphospholane, which does not require protection of the exocyclic amino group. nih.gov

Following the initial thiophosphorylation, an intramolecular displacement reaction occurs to form the final product. nih.govoup.comoup.com This step involves the nucleophilic attack of the sulfur atom, leading to the formation of the cyclic 2':3'-O,S-phosphorothioate ring structure. nih.govoup.com This transformation highlights a key difference in reactivity compared to its oxygen-containing counterpart, 2':3'-CMP. nih.govoup.com

Synthesis of 2'-Thio-2'-deoxycytidine 2':3'-O,S-phosphorothioate

Thiophosphorylation of Anhydronucleosides

Synthesis of Related Thionucleosides and Analogues

The synthesis of 4'-thio-2'-deoxycytidine (T-dCyd), an analogue where the furanose ring oxygen is replaced by sulfur, presents significant synthetic challenges, primarily in controlling the stereochemistry of the glycosidic bond. researchgate.nettandfonline.com The direct β-selective glycosylation of 2-deoxy-1,4-dithio-D-erythro-pentofuranosides has historically been a stumbling block for large-scale synthesis, often resulting in the undesired α-anomer or a difficult-to-separate mixture of anomers. tandfonline.comresearchgate.net

To overcome this, researchers have developed optimized methods for the multi-gram synthesis of T-dCyd. tandfonline.comresearchgate.net A successful strategy involves the use of benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides as glycosyl donors. tandfonline.comresearchgate.net One approach converted a dibenzyl thiofuranose derivative into a glycosyl acetate (B1210297), which was then reacted with N4-benzoylcytosine in the presence of TMS-triflate to yield the protected β-isomer. cancer.gov Subsequent deprotection steps afforded the final T-dCyd product. cancer.gov

Another developed methodology explored various conditions for the glycosylation reaction with silylated N4-benzoyl-cytosine. tandfonline.comresearchgate.net It was found that using a thioglycoside donor with a 4-octyloxybenzylthio group at the anomeric position provided a more favorable β/α ratio compared to an acetate leaving group. tandfonline.comresearchgate.net These developments have been crucial for enabling the preclinical and clinical studies of T-dCyd. tandfonline.comresearchgate.net

Table 1: Glycosylation Reaction Conditions for Synthesis of Protected 4'-Thio-2'-deoxycytidine Analogues. tandfonline.comresearchgate.net

| Entry | Glycosyl Donor (R₃ group) | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Product | β/α Ratio | Yield (%) |

| 1 | 4-octyloxybenzylthio | NIS/TfOH | CH₂Cl₂ | -20 | 1 | Protected T-dCyd | 1:1 | 49 |

| 2 | Acetate | TMSOTf | MeCN | RT | 1 | Protected T-dCyd | 1:2 | 60 |

| 3 | 4-octyloxybenzylthio | TMSOTf | MeCN | RT | 1 | Protected T-dCyd | 1:1.2 | 75 |

β-Selective Glycosylation Reactions for 4'-Thio-2'-deoxycytidine Synthesis

Optimization of Benzyl (B1604629) Substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides

Early synthetic routes for 4'-thio-2'-deoxynucleosides were hindered by problematic preparations of the required substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. tandfonline.comresearchgate.net A first-generation synthesis of T-dCyd, for instance, was hampered by a benzyl ether deprotection step that could not be scaled beyond 90 grams without a significant drop in yield. cancer.gov To resolve these issues, modifications and optimizations were developed for the large-scale synthesis of benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. tandfonline.comnih.gov

One key optimization involved replacing the 3,5-dibenzyl protecting groups with more labile benzoyl protecting groups. tandfonline.com Another approach focused on minimizing the foul odors from low molecular weight thioethers by using the inoffensive 4-octyloxybenzyl mercaptan as a building block for the synthesis of the diol intermediate. tandfonline.com The synthesis starts from 2-deoxy-D-erythro-ribose, which is converted to a methyl glycoside, followed by benzoyl protection of the 3 and 5 hydroxy positions. tandfonline.com Treatment with 4-octyloxybenzyl mercaptan yields a dithioacetal, which then undergoes a Mitsunobu inversion to afford the desired stereochemistry. tandfonline.com These optimized methods for creating the thioglycoside donor have been crucial for enabling practical multi-gram syntheses. tandfonline.comacs.org

Practical Multi-Gram Scale Synthesis Methodologies

The development of effective methods for β-selective glycosylation was a major breakthrough for the practical multi-gram synthesis of T-dCyd. tandfonline.comresearchgate.net A second-generation route was designed that reordered the synthesis to perform the removal of benzyl protecting groups at the end of the process. cancer.gov A key intermediate, benzyl 3,5-di-O-benzyl-2-deoxy-1,4-dithio-D-erythro-pentofuranoside, can be prepared in seven steps from 2-deoxy-D-ribose. researchgate.net

In a developed multi-gram synthesis, a protected diol thioglycoside is reacted with silylated N4-benzoyl-cytosine in the presence of N-bromosuccinimide. tandfonline.com This reaction produces a mixture of β and α anomers, from which the desired protected β anomer is isolated. tandfonline.com Subsequent deprotection steps, including treatment with tetra-n-butylammonium fluoride (B91410) to remove silyl (B83357) ethers and cleavage with methanolic ammonia, afford T-dCyd in high yield and purity. tandfonline.com This robust process provides the final product with enantiomeric and diastereomeric excesses typically exceeding 99%. tandfonline.com

| Multi-Gram Synthesis of T-dCyd: Key Steps | Description | Reference |

| Thioglycoside Protection | The diol thioglycoside (16) is protected as the tetraisopropyldisiloxane (16g). | tandfonline.com |

| Glycosylation | Protected thioglycoside (16g) is reacted with silylated N4-benzoyl-cytosine (23a) using N-bromosuccinimide. | tandfonline.com |

| Anomer Separation | The resulting α and β anomers are separated, yielding the protected β anomer (24f) in 49% yield. | tandfonline.com |

| Silyl Deprotection | The silyl ether (24f) is treated with tetra-n-butylammonium fluoride to give the corresponding diol. | tandfonline.com |

| Final Deprotection | The diol/benzamide is cleaved with methanolic ammonia to afford the final product, T-dCyd (1). | tandfonline.com |

Synthesis of 5-Aza-4'-thio-2'-deoxycytidine (B3060956)

The synthetic strategy for 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) parallels the methodology developed for T-dCyd, utilizing the same optimized thioglycoside intermediates. tandfonline.comresearchgate.net Aza-T-dCyd is a cytidine (B196190) analog that incorporates a nitrogen atom at the 5-position of the cytosine base and a sulfur atom in the deoxyribose sugar ring. aacrjournals.org

The multi-gram synthesis of aza-T-dCyd also begins with the protected thioglycoside (16g). tandfonline.com This intermediate is reacted with 5-aza-cytosine after silylation, in the presence of N-bromosuccinimide. tandfonline.comresearchgate.net Following the glycosylation reaction, the resulting β and α anomers are fractionated to isolate the protected β anomer in 44% yield. tandfonline.com Another reported synthesis route involves reacting a cyclic tetraisopropyldisilyloxy derivative with 5-azacytosine, which yields a mixture of anomers. cancer.gov Selective deprotection of the primary silyloxy group allows for the chromatographic isolation of the purified β isomer. cancer.gov These developments have been instrumental in making aza-T-dCyd available for preclinical and clinical studies. tandfonline.comnih.gov

Preparation of 4-Thio-2'-deoxyuridine (B1622106) and its Triphosphate

The synthesis of 4-thio-2'-deoxyuridine and its subsequent conversion to the triphosphate form are critical steps for various biochemical and therapeutic studies. mdpi.com

Nucleoside to Nucleotide Conversion via One-Pot Phosphorylation

The conversion of the synthesized 4-thio-2'-deoxyuridine nucleoside into its active triphosphate form is efficiently carried out using a one-pot phosphorylation method, such as the one reported by Ludwig and Eckstein. mdpi.comoup.com In this procedure, the nucleoside is suspended in trimethyl phosphate (B84403) with tributylamine. mdpi.com The mixture is cooled, and phosphorous oxychloride is added to initiate the phosphorylation. mdpi.com After the initial reaction, tributylammonium (B8510715) pyrophosphate is added to complete the formation of the triphosphate. mdpi.com The final product, 4-thio-2'-deoxyuridine-5'-triphosphate, can then be purified by ion-exchange chromatography. mdpi.com

Synthesis of Other 5-Substituted-4-thio-2'-deoxyuridine Derivatives

A variety of 5-substituted-4-thio-2'-deoxyuridine derivatives have been synthesized to explore their physicochemical and biological properties. mdpi.com The general strategy involves the thiation of the corresponding 5-substituted-2'-deoxyuridine precursor. mdpi.com

| 5-Substituted-4-thio-2'-deoxyuridine Derivative | Synthetic Approach | Key Reagents | Reference |

| 4-thiothymidine (5-methyl) | Thiation of thymidine (B127349). | Lawesson's Reagent | mdpi.com |

| 5-bromo-4-thio-2'-deoxyuridine | Thiation of 5-bromo-2'-deoxyuridine (B1667946). | Lawesson's Reagent | mdpi.com |

| 5-iodo-4-thio-2'-deoxyuridine (ISdU) | Thiation of a protected 5-iodo-2'-deoxyuridine. | P₂S₅ | mdpi.com |

| (E)-4-Thio-5-(2-bromovinyl)-2'-deoxyuridine | Thiation of a protected (E)-5-(2-bromovinyl)-2'-deoxyuridine intermediate. | Lawesson's Reagent | sioc-journal.cn |

| 4′-[methyl-¹¹C]thiothymidine | Palladium-mediated Stille cross-coupling of a 5-tributylstannyl precursor with ¹¹C-methyl iodide. | Pd₂(dba)₃, P(o-tolyl)₃, ¹¹CH₃I | nih.gov |

The synthesis of 5-iodo-4-thio-2'-deoxyuridine (ISdU), for example, starts with the acetylation of 2'-deoxyuridine, followed by iodination using iodine and ceric ammonium (B1175870) nitrate. mdpi.com The resulting 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine is then subjected to thiation with phosphorus pentasulfide (P₂S₅) in refluxing 1,4-dioxane. mdpi.com The final deprotection with sodium methoxide (B1231860) yields the target compound. mdpi.com Similarly, (E)-4-Thio-5-(2-bromovinyl)-2'-deoxyuridine has been synthesized via esterification, a thio-reaction, and hydrolysis of the corresponding 5-substituted precursor. sioc-journal.cn These synthetic methods provide access to a range of derivatives for further investigation. mdpi.com

Prebiotic Chemical Pathways to Deoxythionucleosides (e.g., 2'-deoxy-2-thiouridine)

The investigation into the origins of life has spurred significant research into plausible prebiotic synthetic routes for the fundamental building blocks of genetic material. nih.gov While RNA is often considered the primordial genetic polymer, recent studies have illuminated a potential prebiotic connection between RNA and DNA building blocks. researchgate.net A key discovery in this area is the synthesis of deoxythionucleosides, such as 2'-deoxy-2-thiouridine, from intermediates of prebiotic RNA synthesis under conditions mimicking the early Earth. cam.ac.uk

The established pathway begins with 2-thiouridine (B16713), a sulfur-containing RNA nucleoside that may have formed on the early Earth. cam.ac.ukspringernature.com Under phosphorylation conditions, 2-thiouridine can undergo a chemical transformation that differs from its canonical counterparts, uridine (B1682114) and cytidine. springernature.com Instead of straightforward phosphorylation at the 5' position, it can form a cyclophosphate intermediate which then rearranges into a thioanhydronucleoside, specifically 2,2'-anhydro-2-thiouridine. nih.govspringernature.com This thioanhydronucleoside serves as a crucial precursor that, through photoreduction, yields 2'-deoxy-2-thiouridine. nih.govresearchgate.net This process suggests a plausible abiotic route where RNA precursors could be directly converted into DNA-related building blocks. cam.ac.uk

Furthermore, the resulting 2'-deoxy-2-thiouridine has been demonstrated to be an effective deoxyribosylating agent. nih.govresearchgate.net It can be converted to the canonical DNA nucleoside 2'-deoxyadenosine (B1664071) by reacting with adenine (B156593), or it can be hydrolyzed to produce 2-deoxyribose, the essential sugar backbone of DNA. nih.govspringernature.com This discovery provides a significant link, suggesting that components of the DNA alphabet could have co-existed with RNA nucleosides before the advent of life. springernature.com

Table 1: Key Reactions in the Prebiotic Pathway to 2'-deoxy-2-thiouridine

| Precursor | Intermediate | Product | Conditions | Significance |

|---|---|---|---|---|

| 2-Thiouridine | 2,2'-Anhydro-2-thiouridine (or its phosphate) | 2'-Deoxy-2-thiouridine | Phosphorylation, followed by UV photoreduction with a reductant (e.g., HS⁻) | Links RNA synthesis intermediates to DNA building blocks nih.govcam.ac.ukspringernature.com |

| 2'-Deoxy-2-thiouridine | Not Applicable | 2'-Deoxyadenosine | Heating in the dry state with adenine | Demonstrates potential for forming canonical DNA nucleosides nih.govspringernature.com |

| 2'-Deoxy-2-thiouridine | Not Applicable | 2-Deoxyribose | Hydrolysis in water | Provides a source for the essential sugar component of DNA nih.govspringernature.com |

Photoreduction Mechanisms in Thionucleoside Formation

The conversion of the thioanhydronucleoside intermediate to a deoxythionucleoside is driven by a photoreduction process. researchgate.net This reaction occurs under ultraviolet (UV) irradiation, which was abundant on the early Earth's surface due to the lack of an ozone layer. cam.ac.uk The mechanism hinges on the presence of a suitable reducing agent, such as aqueous hydrogen sulfide (B99878) (hydrosulfide, HS⁻). researchgate.netresearchgate.net

The proposed mechanism is initiated by the photodetachment of an electron from the aqueous reductant (e.g., hydrosulfide) upon UV absorption, generating a solvated electron. researchgate.net This powerful reducing species then reacts with the thioanhydronucleoside precursor (e.g., 2,2'-anhydro-2-thiouridine-3'-phosphate). researchgate.net

The key steps in the proposed photoreduction are as follows:

Electron Attachment : A hydrated electron attaches to the thioanhydronucleoside, forming a radical anion. researchgate.net

Bond Cleavage : This radical anion is unstable and undergoes rapid homolysis (cleavage) of the C2'–S bond. researchgate.net This step is crucial as it breaks the anhydro bridge and forms a stabilized radical anion intermediate. researchgate.net

Product Formation : The resulting radical can then react further. It can either acquire a hydrogen atom from a donor or combine with a hydrosulfide (B80085) radical (HS•) to yield the final major product, 2'-deoxy-2-thiouridine. researchgate.net

Theoretical studies suggest that weak, non-covalent interactions, specifically intermolecular chalcogen bonds between the sulfur atom of the thioanhydronucleoside and the sulfur-based reductant, may play a crucial role. chemrxiv.org These interactions could facilitate the electron transfer process, enhancing the efficiency and selectivity of the photoreduction, thereby promoting the formation of the 2'-deoxyribo product. chemrxiv.org

Role of Sulfur-Based Reductants in Deoxyribonucleoside Synthesis

Sulfur-based compounds, plausibly present on the early Earth, are central to the prebiotic synthesis of deoxyribonucleosides. cam.ac.uk The primary reductants investigated for the photoreduction of thioanhydronucleosides are hydrogen sulfide (hydrosulfide, HS⁻) and bisulfite (HSO₃⁻). researchgate.netnih.gov

Hydrogen Sulfide (HS⁻) : As a reductant, aqueous hydrogen sulfide enables the photoreduction of 2',2-thioanhydronucleosides to their corresponding 2'-deoxy derivatives. researchgate.net This reaction is considered prebiotically plausible, especially in environments like shallow ponds or streams exposed to UV light. cam.ac.uk The reaction proceeds via the generation of hydrated electrons, which initiate the reduction cascade. researchgate.net However, reactions involving hydrosulfide can sometimes lead to mixtures of products. For instance, in the synthesis of purine (B94841) deoxynucleosides, using hydrosulfide resulted in a mixture of N⁹ and N⁷-linked products. nih.gov

Bisulfite (HSO₃⁻) : Bisulfite, which can be formed by the dissolution of atmospheric sulfur dioxide (SO₂) in water, has been shown to be a more selective and sometimes more efficient reductant in these prebiotic pathways. nih.gov In the photoreduction of a thioanhydropurine precursor, switching the reductant from hydrosulfide to bisulfite improved both the yield and the stereoselectivity of the reaction. nih.gov It exclusively yielded the desired N⁹-configured products, such as deoxyadenosine, while the N⁷-isomer was photochemically destroyed. nih.gov This suggests that different sulfur-based reductants could have led to distinct outcomes, potentially selecting for specific molecular architectures in different prebiotic environments. nih.gov

Table 2: Comparison of Sulfur-Based Reductants in Photoreduction

| Reductant | Precursor System | Key Products | Reported Yield (of dA) | Selectivity | Reference |

|---|---|---|---|---|---|

| Hydrogen Sulfide (HS⁻) | Thioanhydropurines | Deoxyadenosine (dA), 8-mercapto-deoxyadenosine, N⁷-isomers | Lower yield | Lower selectivity (N⁹ and N⁷ products) | nih.gov |

| Bisulfite (HSO₃⁻) | Thioanhydropurines | Deoxyadenosine (dA), 8-mercapto-deoxyadenosine | 51% (from pure N⁹ precursor) | High selectivity (only N⁹ products) | nih.gov |

Biochemical and Molecular Mechanisms of Action

Incorporation into Nucleic Acids

The biological activity of thio-deoxycytidine analogues is contingent upon their successful incorporation into the DNA of target cells. This process involves cellular uptake, enzymatic phosphorylation to the active triphosphate form, and subsequent recognition and utilization by DNA polymerases.

Enzymatic Incorporation of 4'-Thio-2'-deoxycytidine into DNA

4'-Thio-2'-deoxycytidine (T-dCyd) is effectively metabolized by cells and incorporated into DNA. researchgate.net The triphosphate derivative of T-dCyd serves as a substrate for cellular replicative DNA polymerases. e-century.us This incorporation is a critical step for its biological function, as the presence of the 4'-thio-modified sugar within the DNA backbone directly influences interactions with DNA-modifying enzymes. clinicaltrials.gov Studies suggest that T-dCyd exhibits a higher rate of incorporation into DNA compared to other DNA methyltransferase inhibitors, which may contribute to its potency. clinicaltrials.gov Once incorporated, the presence of the sulfur atom in the furanose ring alters the local DNA structure and its interaction with enzymes like DNMT1.

Impact of 4'-Thio Modification on Nucleoside Metabolism

The substitution of the 4'-oxygen with a sulfur atom significantly influences the metabolic fate of 2'-deoxycytidine (B1670253) analogues. T-dCyd is readily phosphorylated by cellular kinases, a crucial activation step. researchgate.netnih.gov Deoxycytidine kinase (dCK), the rate-limiting enzyme in the salvage pathway for deoxycytidine, is responsible for the initial phosphorylation. nih.govsemanticscholar.org While the 4'-thio modification can reduce the efficiency of phosphorylation compared to the natural counterpart, the rates can be similar at pharmacologically relevant concentrations. nih.gov

A key metabolic feature of T-dCyd is its interaction with cytidine (B196190) deaminase. T-dCyd is a good substrate for this enzyme, which converts it to 4'-thio-2'-deoxyuridine (T-dUrd). researchgate.netnih.gov However, the subsequent metabolic steps are altered; very little T-dUrd is converted into 4'-thio-thymidine nucleotides. researchgate.netnih.gov This is because T-dUrd is a poor substrate for thymidine (B127349) kinase. nih.gov This metabolic profile is advantageous as it minimizes the potential for off-target effects like the inhibition of thymidylate synthase. researchgate.net Furthermore, the 4'-thio modification confers resistance to cleavage by phosphorylases, which increases the metabolic stability of the nucleoside. snmjournals.org

Substrate Properties for DNA Polymerases (e.g., N4-acylated 2'-deoxycytidine nucleotides)

Modified deoxycytidine nucleotides, such as N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs), have been shown to be effective substrates for various DNA polymerases. nih.govoup.com A variety of family A and B DNA polymerases, including Taq, Klenow fragment (exo-), KOD XL, and Bsm, can efficiently utilize these modified nucleotides for DNA synthesis. nih.govresearchgate.netvu.lt

Interestingly, the incorporation of these analogues is not always canonical. While the expected complementary base pairing between the N4-acyl-cytosine and guanine (B1146940) (G) occurs, a significant degree of mispairing with adenine (B156593) (A) is also observed with several polymerases. nih.govvu.lt In contrast, the proofreading phi29 DNA polymerase also uses dCAcylTPs but is particularly prone to forming the CAcyl•A mispair. oup.comresearchgate.net This demonstrates that the polymerase type plays a crucial role in the fidelity of incorporation of these modified substrates.

Table 1: Substrate Properties of N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) with Various DNA Polymerases

| DNA Polymerase | Family | Substrate Utilization | Base Pairing Characteristics |

|---|---|---|---|

| Taq Polymerase | A | Efficient nih.govresearchgate.net | Forms both complementary CAcyl•G and mispaired CAcyl•A nih.govvu.lt |

| Klenow Fragment (exo-) | A | Efficient nih.govresearchgate.net | Forms both complementary CAcyl•G and mispaired CAcyl•A nih.govvu.lt |

| Bsm Polymerase | A | Efficient nih.govresearchgate.net | Forms both complementary CAcyl•G and mispaired CAcyl•A nih.govvu.lt |

| KOD XL Polymerase | B | Efficient nih.govresearchgate.net | Forms both complementary CAcyl•G and mispaired CAcyl•A nih.govvu.lt |

Substrate Properties for Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that synthesizes DNA in a template-independent manner. life-science-alliance.orgnih.govbiocompare.com It is capable of incorporating a wide variety of modified nucleotides onto the 3'-hydroxyl end of a DNA strand. nih.govnih.gov Thio-modified nucleotides and their analogues are generally well-accepted substrates for TdT. researchgate.netresearchgate.net Specifically, nucleotides such as 4-thio-2'-deoxyuridine (B1622106) triphosphate and N4-amino-2'-deoxycytidine triphosphate can be successfully incorporated by the enzyme. nih.govresearchgate.net

Furthermore, N4-acylated-deoxycytidine nucleotides are excellent substrates for TdT. nih.govoup.comresearchgate.net The enzyme can add long tails of these modified monomers, sometimes incorporating several hundred consecutive units onto a DNA primer. oup.comvu.ltoup.com The efficiency of incorporation for many modified nucleotides by TdT is often comparable to or even better than that for their natural counterparts. researchgate.net

The primary function of TdT is the non-templated elongation of DNA, adding diversity to immunoglobulin genes during V(D)J recombination. life-science-alliance.orgmdpi.com This template-independent activity is exploited in molecular biology for DNA labeling. biocompare.com TdT can effectively catalyze the 3'-end elongation of DNA primers using thio-modified nucleotides. researchgate.netresearchgate.net For instance, nucleotides bearing a 4-thiouracil (B160184) or an N4-aminocytosine base are readily accepted by TdT, allowing for the enzymatic synthesis of 3'-terminally modified oligonucleotides. nih.govresearchgate.net This process allows for the site-specific introduction of chemically reactive groups, such as a photo-activatable 4-thiouracil, which can be used for applications like UV-induced cross-linking to study DNA-protein interactions. nih.govresearchgate.net

DNA Methyltransferase 1 (DNMT1) Inhibition Mechanisms by Thio-Deoxycytidine Analogues

The primary mechanism of anticancer activity for 4'-thio-2'-deoxycytidine and its analogues is the potent inhibition of DNA methyltransferase 1 (DNMT1). researchgate.netmdpi.com DNMT1 is the enzyme responsible for maintaining DNA methylation patterns after replication, a process crucial for gene silencing and often dysregulated in cancer. nih.govmdpi.com

The inhibition process begins after T-dCyd is phosphorylated and incorporated into a newly synthesized DNA strand. clinicaltrials.govnih.gov When DNMT1 attempts to methylate the cytosine base of the incorporated analogue, the sulfur atom at the 4'-position of the sugar ring interferes with the catalytic process. This interference traps the DNMT1 enzyme in a covalent complex with the DNA. clinicaltrials.gov This irreversible binding effectively sequesters the enzyme, leading to its degradation and a rapid depletion of cellular DNMT1 levels. researchgate.netclinicaltrials.gov

This depletion of active DNMT1 results in passive, replication-dependent hypomethylation of the genome. researchgate.net As cells divide, the newly synthesized DNA strands are not methylated, leading to the progressive loss of methylation marks at CpG sites. This can lead to the re-expression of previously silenced tumor suppressor genes, which in turn can inhibit tumor growth. clinicaltrials.govglpbio.com Analogues such as 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd) are powerful DNMT1-depleting agents in both cell culture and in vivo cancer models. researchgate.netnetrf.orgnetrf.org

Table 2: Activity of 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (72h exposure) | Effect on DNMT1 |

|---|---|---|---|

| CCRF-CEM | Leukemia | 0.2 µM glpbio.commedchemexpress.com | Marked depletion glpbio.commedchemexpress.com |

| KG1a | Leukemia | 0.06 µM glpbio.commedchemexpress.com | Marked depletion glpbio.commedchemexpress.com |

| NCI-H23 | Lung Carcinoma | 4.5 µM glpbio.commedchemexpress.com | Marked depletion researchgate.netmedchemexpress.com |

| HCT-116 | Colon Carcinoma | 58 µM glpbio.commedchemexpress.com | Marked depletion researchgate.netmedchemexpress.com |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-thio-2'-deoxycytidine | |

| 4'-Thio-2'-deoxycytidine | T-dCyd |

| 5-Aza-4'-thio-2'-deoxycytidine | aza-T-dCyd |

| 4'-Thio-2'-deoxyuridine | T-dUrd |

| N4-acylated 2'-deoxycytidine nucleotides | dCAcyl |

| 4'-thio-beta-D-arabinofuranosylcytosine | T-araC |

| 5-Aza-2'-deoxycytidine | Decitabine, aza-dCyd |

| 5-Azacytidine | Azacitidine, aza-Cyd |

| 5-Fluoro-2'-deoxycytidine | F-dCyd |

| 4-thio-2'-deoxyuridine triphosphate | |

| N4-amino-2'-deoxycytidine triphosphate | |

| 4-thiouracil | |

| 4'-thio-thymidine | T-dThd |

| 5-Iodo-4'-thio-2'-deoxyuridine | ITdU |

Depletion of DNMT1 Protein Levels by 4'-Thio-2'-deoxycytidine and 5-Aza-4'-thio-2'-deoxycytidine

Research has identified 4'-thio-2'-deoxycytidine (T-dCyd) and its analogue, 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), as potent agents that deplete DNA methyltransferase 1 (DNMT1) in cancer models. researchgate.net Once administered, these cytidine analogues are incorporated into DNA during replication. cancer.gov This incorporation is a key step in their mechanism of action, as it allows them to interact directly with and inhibit the activity of DNMT1. cancer.gov The inhibition of DNMT1 leads to a reduction in its protein levels, a process central to the anticancer effects of these compounds. researchgate.netcancer.gov

Studies have shown that both T-dCyd and aza-T-dCyd can cause a marked depletion of DNMT1 in various leukemia and solid tumor cell lines. researchgate.netmedchemexpress.com For instance, T-dCyd was effective in depleting DNMT1 in CCRF-CEM and KG1a leukemia cells, as well as NCI-H23 lung carcinoma cells. researchgate.net Similarly, aza-T-dCyd has been shown to potently deplete DNMT1 in a range of cell lines, including those in which T-dCyd was less effective. researchgate.netmedchemexpress.com The depletion of DNMT1 has also been observed in in vivo models, where administration of these compounds led to reduced DNMT1 levels in human tumor xenografts. researchgate.netmedchemexpress.com

Induction of CpG Demethylation and Tumor Suppressor Gene Re-expression

The depletion of DNMT1 by 4'-thio-2'-deoxycytidine and its analogues has significant downstream effects on the epigenetic landscape of cancer cells. A primary consequence is the induction of CpG demethylation. researchgate.netnih.gov DNMT1 is the enzyme responsible for maintaining DNA methylation patterns during cell division; its inhibition leads to a passive loss of methylation marks in newly synthesized DNA strands. cancer.govnih.gov

Differential DNMT1 Turnover Mechanisms Induced by Analogues

Interestingly, research indicates that structurally similar 2'-deoxycytidine analogues can induce different mechanisms of DNMT1 turnover. researchgate.net While both 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) lead to DNMT1 depletion, their effectiveness can vary across different cancer cell lines. researchgate.net For example, T-dCyd was found to be highly effective in depleting DNMT1 in certain leukemia and lung carcinoma cell lines, but had little to no effect in colon or ovarian tumor cell lines. researchgate.net In contrast, aza-T-dCyd demonstrated potent DNMT1 depletion across all of these cell lines. researchgate.net

This suggests that minor structural differences between these analogues can significantly influence how they interact with the cellular machinery responsible for protein degradation. researchgate.net The addition of a 4'-thio modification, for instance, alters the metabolism of the nucleoside analogue in a way that can enhance its desired therapeutic effects while minimizing the production of other metabolites. nih.gov The differing turnover mechanisms highlight the complexity of drug-protein interactions and underscore the potential for designing more selective and effective DNMT1 inhibitors. researchgate.netnih.govnih.gov

Interaction with DNMT1 and Formation of Covalent Adducts (Inferred from related DNMTi)

The mechanism of DNMT1 inhibition by nucleoside analogues like 5-aza-2'-deoxycytidine (decitabine) involves the formation of a covalent bond between the inhibitor and the enzyme. psu.edu After being incorporated into DNA, these analogues trap DNMT1 in a covalent complex, which prevents the enzyme from carrying out its normal function and ultimately leads to its degradation. nih.govpsu.edu This trapping mechanism is a hallmark of many DNA methyltransferase inhibitors. psu.edu

It is inferred that 4'-thio-2'-deoxycytidine and its analogues likely operate through a similar mechanism. Once incorporated into the DNA strand, they engage the active site of DNMT1. clinicaltrials.gov The presence of the modified base is thought to facilitate the formation of a covalent adduct between the DNA and the DNMT1 enzyme. This covalent complex effectively sequesters the enzyme, leading to its depletion and the subsequent hypomethylation of DNA. nih.govclinicaltrials.gov The formation of these DNA-protein adducts can also trigger a DNA damage response within the cell.

Enzymatic Interactions Beyond DNMT1

While the primary target of 4'-thio-2'-deoxycytidine is DNMT1, research has shown that this compound can also interact with other DNA methyltransferases.

Inhibition of HhaI Methyltransferase by DNA Containing 4'-Thio-2'-deoxycytidine

Studies have demonstrated that when 4'-thio-2'-deoxycytidine is incorporated into a DNA sequence, it can strongly inhibit the activity of the bacterial DNA methyltransferase M.HhaI. oup.comnih.gov M.HhaI specifically methylates the inner cytosine of the GCGC recognition sequence. oup.com Research has shown that oligonucleotides containing 4'-thio-2'-deoxycytidine at this target position are poor substrates for methylation by M.HhaI, with a turnover rate constant more than 100-fold lower than that of unmodified DNA. oup.com

Interestingly, while the modified DNA inhibits methylation, it can still be bound by the M.HhaI enzyme to a similar extent as unmodified DNA under equilibrium conditions. oup.comnih.gov However, the presence of the 4'-thio modification significantly decreases the stability of the DNA-enzyme complex, reducing its half-life by over tenfold. oup.comnih.gov This suggests that the inhibitory effect occurs after the initial binding of the enzyme to the DNA but before the actual transfer of the methyl group. oup.comnih.gov

The structural basis for the inhibition of HhaI methyltransferase by DNA containing 4'-thio-2'-deoxycytidine has been investigated through X-ray crystallography. oup.comnih.gov DNA methyltransferases, including HhaI, utilize a "base-flipping" mechanism to access the target cytosine within the DNA helix. oup.com The enzyme flips the target base out of the DNA stack and into its active site to perform the methylation reaction. psu.eduoup.com

Interactions with Thymidylate Synthase (e.g., 4-thio-2'-deoxyuridine derivatives)

While this compound itself is not a primary inhibitor of thymidylate synthase (TS), its metabolic pathway and the activities of related thio-substituted nucleosides provide crucial context for its mechanism of action. Studies on 4'-thio-2'-deoxycytidine (T-dCyd), a related analog, indicate that it is deaminated to 4'-thio-2'-deoxyuridine. However, very little of this is subsequently converted into 4'-thio-thymidine nucleotides, which suggests that the inhibition of thymidylate synthase by 4'-thio dCyd analogs is likely minimal. researchgate.net

The interaction of other thio-substituted nucleosides with thymidylate synthase has been explored more directly. For instance, 5-iodo-4'-thio-2'-deoxyuridine (ITdU), a 4'-thio derivative of deoxyuridine, is subject to deiodination mediated by thymidylate synthase. researchgate.netnih.gov This enzymatic interaction can be blocked by pretreatment with the selective TS inhibitor fluorodeoxyuridine (FdUrd), which prevents the dehalogenation of ITdU. researchgate.netnih.gov

The nature and position of substituents on the pyrimidine (B1678525) ring of nucleoside analogs play a critical role in determining their potency and specificity as thymidylate synthase inhibitors. nih.govbibliotekanauki.pl Research has demonstrated that an interplay between substituents at the C(4) and C(5) positions of the pyrimidine ring can significantly alter the specificity of enzyme inactivation. nih.gov

Modification of the potent TS inhibitor 5-fluoro-dUMP (FdUMP) illustrates this principle. When the C(4)-oxo group of FdUMP is replaced with a C(4)-thio group to form 4-thio-FdUMP, the high inhibitory potency is maintained, but the compound's specificity for different thymidylate synthases can be altered. bibliotekanauki.plscispace.com The inactivation of TS by 4-thio-FdUMP appears to be dependent on the presence of the 5-fluoro substituent. bibliotekanauki.plscispace.com In contrast, 4-thio-dUMP (lacking the 5-fluoro group) acts as a substrate for the enzyme rather than an inactivator. bibliotekanauki.pl This highlights the synergistic effect between the C(4)-thio and C(5)-fluoro substituents in conferring inhibitory activity.

Comparative studies of 2-thio- and 4-thio-substituted FdUMP analogs reveal significant differences in their interactions with thymidylate synthase. nih.gov

2-thio-5-fluoro-dUMP (2-thio-FdUMP): This analog is a considerably weaker inactivator of thymidylate synthase compared to FdUMP, showing a 5- to 20-fold reduction in potency. nih.gov Its specificity for inactivating different thymidylate synthases generally parallels that of FdUMP, suggesting the 2-thio substitution diminishes potency without significantly altering selectivity. nih.govscispace.com

4-thio-5-fluoro-dUMP (4-thio-FdUMP): In stark contrast, 4-thio-FdUMP exhibits a very different specificity profile. It is as potent an inactivator as FdUMP against some thymidylate synthase enzymes but is 45- to 85-fold weaker against others. nih.gov This indicates that the C(4)-thio substituent has a profound influence on the selectivity of the inhibitor for enzymes from different sources. bibliotekanauki.plscispace.com

The following table summarizes the key comparative findings regarding the inactivation of various thymidylate synthases by these analogs.

| Compound | Relative Potency vs. FdUMP | Specificity Profile | Reference |

| 2-thio-FdUMP | 5-20 fold weaker | Parallels that of FdUMP | nih.gov |

| 4-thio-FdUMP | Variable (from equally potent to 85-fold weaker) | Shows different specificity compared to FdUMP | nih.gov |

These findings underscore that while both 2-thio and 4-thio substitutions impact the interaction with thymidylate synthase, only the modification at the C(4) position fundamentally alters the inhibitor's selectivity. scispace.com

Role of Substituents on Inhibitory Potency and Selectivity

Phosphorylation by Cytosolic Nucleoside Kinases (e.g., 5-iodo-4'-thio-2'-deoxyuridine)

The biological activity of nucleoside analogs is contingent upon their phosphorylation to the corresponding mono-, di-, and triphosphates, a process initiated by nucleoside kinases. This compound (S2dCyd) has been identified as both a substrate and a potent inhibitor for human leukemic spleen deoxycytidine kinase. iaea.org Similarly, the related analog 4'-thio-2'-deoxycytidine (T-dCyd) is readily phosphorylated, a crucial step for its incorporation into DNA. nih.gov

Studies on the 4'-thio-uridine derivative, 5-iodo-4'-thio-2'-deoxyuridine (ITdU), further illuminate the role of cytosolic nucleoside kinases. ITdU is effectively phosphorylated by these enzymes, which is a prerequisite for its subsequent incorporation into DNA. researchgate.netsnmjournals.orgnih.gov In contrast, a stereoisomer, 5-iodo-1-(4-thio-β-D-arabinofuranosyl)uracil (ITAU), is not significantly phosphorylated by cytosolic nucleoside kinases, rendering it far less active. snmjournals.orgnih.govsnmjournals.org

The efficiency of this phosphorylation can be quantified. In one study, the phosphorylation of ITdU by nucleoside kinases was found to be approximately half that of the well-known proliferation marker 5-iodo-2'-deoxyuridine (IUdR). snmjournals.org

The table below presents the relative phosphorylation rates of these compounds as determined in one study.

| Compound | Phosphorylation Rate (pmol/mg protein/h) | Relative Potency | Reference |

| IUdR | 1,620.8 ± 123.4 | 1.00 | snmjournals.org |

| ITdU | 802.4 ± 67.9 | 0.50 | snmjournals.org |

| ITAU | 13.3 ± 0.6 | <0.01 | snmjournals.org |

This phosphorylation step, catalyzed by enzymes like deoxycytidine kinase, is often the rate-determining step in the activation pathway for many nucleoside analogs. bibliotekanauki.plmpg.de The ability of compounds like this compound and its 4'-thio counterparts to be efficiently recognized and phosphorylated by these kinases is thus a critical determinant of their biological mechanism. iaea.orgnih.gov

Structural and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis of Thionucleosides (e.g., 4-thio-2'-deoxyuridine (B1622106) derivatives)

Spectroscopic techniques are pivotal in elucidating the structural nuances of thionucleosides. As illustrative examples, studies on 4-thio-2'-deoxyuridine derivatives provide significant insights into the characteristic spectral signatures of these modified nucleosides.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of thionucleosides. In studies of 5-substituted-4-thio-2'-deoxyuridines, the presence of the thiocarbonyl group is confirmed by distinct signals in both ¹H and ¹³C NMR spectra. mdpi.comnih.gov

A notable feature in the ¹H NMR spectra of these compounds is the downfield shift of the imino proton (N-H) signal, which appears in the range of δ 12.68–13.10 ppm. mdpi.com This significant shift to a lower field, compared to their parent non-thionated nucleosides, is a strong indicator of the thio-modification. mdpi.comnih.gov This downfield shift may suggest alterations in base-pairing properties and reflects the extended conjugation of the ring system in thionucleosides. mdpi.com

In ¹³C NMR spectra, the thiocarbonyl group gives a characteristic signal in the region of δC 185.30–190.70 ppm. mdpi.com The appearance of this single, distinct signal confirms the successful thiation at the C4 position. mdpi.com In contrast, the chemical shifts of the sugar moiety protons and carbons are generally only slightly affected by the thio-modification. mdpi.com

Table 1: Comparative ¹H-NMR Chemical Shifts (ppm) of 5-Substituted-2'-deoxyuridines and their 4-thio-analogues in DMSO-d₆ mdpi.com

| Compound | H-6 | NH |

| 5-bromo-2'-deoxyuridine (B1667946) | 8.04 | 11.71 |

| 5-bromo-4-thio-2'-deoxyuridine | 8.13 | 12.98 |

| 5-iodo-2'-deoxyuridine | 8.09 | 11.75 |

| 5-iodo-4-thio-2'-deoxyuridine | 8.18 | 13.04 |

Data sourced from Zhang et al. (2011). mdpi.com

Ultraviolet (UV) Spectroscopy and Absorption Characteristics

Ultraviolet (UV) spectroscopy reveals significant changes in the electronic structure of nucleosides upon thionation. The introduction of a sulfur atom at the 4-position of 2'-deoxyuridine (B118206) derivatives results in a notable bathochromic shift (a shift to longer wavelengths) of the main absorption band. mdpi.commdpi.com These 4-thionucleosides exhibit strong absorption maxima around 330-340 nm, which is a significant shift from the 260–285 nm range of their unmodified counterparts. mdpi.comnih.govresearchgate.net

This shift is attributed to the lower energy of the lone pair electrons on the sulfur atom compared to oxygen, leading to a smaller energy gap for electronic transitions. mdpi.com The intense absorption in the UVA region (320-400 nm) makes these compounds potential photosensitizers. nih.govmdpi.com

In contrast, the UV spectra of 2-thio-2'-deoxynucleosides, such as 2-thio-2'-deoxyuridine, show only a slight difference from their parent compounds. For instance, the λmax of 2-thio-2'-deoxyuridine is at 273 nm, a minor shift from the 262 nm of 2'-deoxyuridine. mdpi.com

Table 2: UV Absorption Maxima (λmax) of selected 2'-deoxyuridines and their thio-analogues.

| Compound | λmax (nm) | Solvent | Reference |

| 2'-deoxyuridine | 262 | H₂O | mdpi.com |

| 2-thio-2'-deoxyuridine | 273 | H₂O | mdpi.com |

| 4-thio-2'-deoxyuridine | 331 | CH₃OH | mdpi.com |

| 5-iodo-4-thio-2'-deoxyuridine | 336 | CH₃CN | mdpi.comomicsonline.org |

Impact of Thio-Modification on Nucleic Acid Structure and Reactivity

The substitution of an oxygen atom with a sulfur atom, whether in the base or the sugar moiety, can significantly influence the structure and reactivity of nucleic acids. These changes can affect local conformation, ligand binding, and enzymatic activity. researchgate.net

From a reactivity standpoint, the presence of a thio-modification can influence interactions with enzymes. For instance, DNA containing 4'-thio-2'-deoxycytidine has been shown to inhibit methylation by the HhaI methyltransferase. oup.com While the thio-modification did not prevent the DNA from binding to the enzyme, it interfered with the catalytic methyl transfer process. oup.com Additionally, oligonucleotides with thio-modifications often exhibit increased resistance to nuclease degradation, a property that is valuable in the development of therapeutic oligonucleotides. nih.govrsc.org

Base Pairing Properties of Thionucleosides within Oligonucleotides

The introduction of thionucleosides into oligonucleotides can modulate the stability and structural properties of the resulting duplexes. These effects are dependent on the position of the thio-modification and the nature of the base pair.

Evaluation of Duplex Stability and Hydrogen Bonding Patterns

The stability of a DNA or RNA duplex is a delicate balance of hydrogen bonding and base stacking interactions. atdbio.comglenresearch.com Thio-modifications can perturb this balance. For example, the incorporation of 2-thio-thymidine into DNA strands was found to increase the melting temperature (Tm) of the modified DNA-RNA duplexes by an average of 1.4°C per modification, indicating enhanced stability. nih.gov In contrast, replacing the 4'-oxygen with sulfur in 2'-deoxyribonucleosides tends to reduce the thermal stability of DNA-RNA hybrids by approximately 1°C per modification. nih.gov

The stability of base pairs involving thionucleosides is influenced by hydrogen bonding. While the fundamental Watson-Crick pairing is generally maintained, the strength and geometry of the hydrogen bonds can be altered. Studies on various synthetic nucleoside analogs have shown that duplex stabilization can be modulated by systematically varying hydrogen-bonding capabilities. a-z.lu The downfield shift of the imino proton in NMR studies of thionucleosides suggests a change in the hydrogen bonding environment. mdpi.com

Conformational Changes Induced by Thio-Substitution

Thio-substitution can induce significant conformational changes in the sugar-phosphate backbone and the sugar pucker of oligonucleotides. X-ray crystallography and NMR studies have been instrumental in revealing these structural alterations. nih.govsrce.hr

As mentioned earlier, the 4'-thio modification can switch the sugar pucker from a C1'-exo to a C3'-exo conformation in B-DNA. nih.gov This change in sugar conformation directly impacts the backbone torsion angles, leading to local and sometimes global changes in the duplex structure. researchgate.netnih.gov For instance, the introduction of 4'-thio-2'-deoxythymidine into a DNA dodecamer resulted in minor changes in the sugar-phosphate backbone conformation at and adjacent to the modification site. oup.com

Furthermore, a comparative analysis of 4'-thionucleosides and their natural 4'-oxo counterparts using NMR and ab initio calculations has shown that the S-C-N anomeric effect in thionucleosides is weaker than the O-C-N anomeric effect in natural nucleosides. srce.hr This difference in the anomeric effect contributes to the observed conformational preferences of the thio-modified sugar ring. srce.hr

Structural Studies of Thionucleoside-Containing DNA in Protein Complexes

The incorporation of thionucleosides, such as 2-thio-2'-deoxycytidine and its regioisomer 4'-thio-2'-deoxycytidine, into DNA oligonucleotides serves as a powerful tool for investigating the intricate interactions between DNA and proteins. These modified nucleosides can probe the chemical and conformational requirements of enzymatic reactions and protein binding. Structural studies, particularly X-ray crystallography, have provided atomic-level insights into how the substitution of an oxygen atom with a sulfur atom within the deoxyribose ring influences protein-DNA recognition, complex stability, and catalytic mechanisms.

A pivotal example in this area of research is the study of DNA cytosine methyltransferases, such as M.HhaI, in complex with DNA containing 4'-thio-2'-deoxycytidine. oup.comrcsb.org M.HhaI is an enzyme that methylates the C5 position of the inner cytosine in its recognition sequence 5'-GCGC-3'. oup.com This process involves a dramatic conformational change where the target cytosine is flipped out of the DNA helix and into the enzyme's active site. oup.comrcsb.org

Despite the successful formation of the flipped complex, kinetic studies have demonstrated that the presence of 4'-thio-2'-deoxycytidine strongly inhibits the methyl transfer step from AdoMet to the cytosine base. oup.com The turnover rate constant (k_cat) for methylation was found to be over 100 times lower for the thio-substituted DNA compared to the unmodified DNA substrate. oup.com This inhibition suggests that the 4'-sulfur atom perturbs a step in the reaction pathway that occurs after the base has been flipped into the active site but before the methyl group is transferred. rcsb.org The inhibitory effect may be linked to subtle electronic or steric changes in the sugar moiety that affect the precise positioning and reactivity of the target base within the catalytic pocket. rcsb.org

The structural data for the M.HhaI complex with thionucleoside-containing DNA provides a clear snapshot of a stalled catalytic intermediate.

Table 1: Crystallographic Data for M.HhaI in Complex with 4'-thio-2'-deoxycytidine-DNA

| Parameter | Value |

|---|---|

| PDB ID | 6MHT rcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.05 Å rcsb.org |

| R-Value Work | 0.186 rcsb.org |

| R-Value Free | 0.231 rcsb.org |

| Total Structure Weight | 44.81 kDa rcsb.org |

Table 2: Kinetic Parameters for M.HhaI Methylation

| Substrate | Parameter | Value |

|---|---|---|

| Unmodified Hemi-methylated DNA | k_cat | 2.3 min⁻¹ oup.com |

| 4'-thio-2'-deoxycytidine Hemi-methylated DNA | k_cat | 0.020 min⁻¹ oup.com |

These structural and kinetic findings highlight the utility of thionucleosides in dissecting complex enzymatic mechanisms. By trapping an enzyme-substrate complex at a specific stage, 4'-thio-2'-deoxycytidine has allowed for detailed characterization of the base-flipping mechanism and has pinpointed the methyl transfer step as the process sensitive to the thio-modification. oup.comrcsb.org This approach has also been considered for studying other DNA methyltransferases, such as DNMT1, to obtain stable complexes suitable for crystallization and inhibitor screening. tmc.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4'-thio-2'-deoxycytidine |

| S-adenosyl-L-methionine (AdoMet) |

| 5-aza-4'-thio-2'-deoxycytidine (B3060956) |

| 4'-thio-2'-deoxyuridine |

| 4'-thiothymidine |

| Cytosine |

| 5-methyl-2'-deoxycytidine |

| N4-benzoyl-4'-thio-2'-deoxycytidine |

| Zebularine |

| 5-fluorocytosine |

Preclinical Research Applications and Potential Mechanisms

Antitumor Activity in Preclinical Models (In Vitro and In Vivo)

Preclinical studies have demonstrated the antitumor effects of 2-thio-2'-deoxycytidine and its analog, 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), across various cancer models. These investigations have provided insights into the compound's efficacy, cell line specificity, and mechanisms of action.

Cell Line Specificity and Efficacy in Leukemia and Solid Tumor Models

The antitumor activity of this compound and its aza-analog has been evaluated in a range of human cancer cell lines, revealing a degree of cell line-specific efficacy. For instance, T-dCyd has shown marked activity in depleting DNA methyltransferase 1 (DNMT1) in CCRF-CEM and KG1a leukemia cell lines, as well as the NCI-H23 lung carcinoma cell line. researchgate.net However, it was found to be less effective in the HCT-116 colon or IGROV-1 ovarian tumor cell lines. researchgate.net

In contrast, the analog 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) has demonstrated a broader spectrum of activity, potently depleting DNMT1 in all the aforementioned cell lines. researchgate.net Further studies have shown that aza-T-dCyd inhibits the growth of leukemia lines such as CCRF-CEM and KG1a. medchemexpress.com It also shows activity against solid tumor cell lines including NCI-H23 (lung carcinoma), HCT-116 (colon carcinoma), and IGROV-1 (ovarian carcinoma). medchemexpress.com Another related analog, 5-aza-4'-thio-2'-β-fluoro-2'-deoxycytidine (F-aza-T-dCyd), has also been tested and compared with T-dCyd and aza-T-dCyd in cell culture studies involving HCT-116 human colon carcinoma, OVCAR3 human ovarian carcinoma, NCI-H23 human NSCLC carcinoma, and HL-60 human leukemia. aacrjournals.org

The cytotoxic effects of 4'-thio-dC have been observed in various cancer cell lines, including L1210, H-Ep-2, and CCRF-CEM. Additionally, potent in vitro anti-proliferative effects of another analog, 4'-thio-FAC, were seen against pancreatic (Capan-1, MIA-PaCa-2, BxPC-3) and ovarian (SK-OV-3, OVCAR-3, ES-2) cancer cell lines. nih.gov

Effects on Cell Viability and Growth Inhibition

A primary outcome measured in preclinical in vitro studies is the effect of this compound and its analogs on cancer cell viability and growth. Treatment with these compounds has been shown to decrease cell viability and inhibit tumor cell proliferation. researchgate.netnetrf.org

For example, 5-aza-T-dCyd demonstrated inhibitory effects on the viability of several cancer cell lines. medchemexpress.com The half-maximal inhibitory concentrations (IC50) after 72 hours of exposure were determined for various cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| KG1a | Leukemia | 0.06 |

| CCRF-CEM | Leukemia | 0.2 |

| NCI-H23 | Lung Carcinoma | 4.5 |

| IGROV-1 | Ovarian Carcinoma | 36 |

| HCT-116 | Colon Carcinoma | 58 |

Data sourced from MedChemExpress. medchemexpress.com

Furthermore, studies have shown that T-dCyd can significantly inhibit cell survival in specific solid tumor cell lines, particularly those with certain genetic mutations. nih.govnih.gov A dose-dependent inhibition of growth has been observed in cell lines like NCI-H23 following treatment with T-dCyd. nih.gov

Induction of Apoptosis (Mechanistic Studies)

The antitumor activity of this compound and its analogs is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for eliminating malignant cells.

The inhibition of DNA methyltransferase 1 (DNMT1) by these compounds is a critical event that can lead to the reactivation of silenced tumor suppressor genes. ascopubs.org This re-expression of tumor suppressor genes can, in turn, trigger tumor growth arrest and apoptosis. ascopubs.orgresearchgate.net The anticancer mechanisms of purine (B94841) nucleoside analogs, a class to which this compound analogs belong, often involve the induction of apoptosis alongside the inhibition of DNA synthesis. medchemexpress.com Research has explored the molecular mechanisms of these novel DNMT1 inhibitors in reducing tumor proliferation and inducing apoptosis. netrf.org

Xenograft Models for Efficacy Evaluation

To assess the in vivo efficacy of this compound and its analogs, researchers have utilized xenograft models, where human tumor cells are implanted into immunodeficient mice. These models provide a platform to evaluate the antitumor activity of these compounds in a living organism.

Both T-dCyd and aza-T-dCyd have been shown to deplete DNMT1 in human tumor xenografts and significantly reduce in vivo tumor growth. researchgate.net Specifically, T-dCyd treatment resulted in the inhibition of tumor growth in non-small cell lung NCI-H23 xenograft studies. cancer.gov

The analog aza-T-dCyd has demonstrated improved preclinical antitumor activity in both leukemia and solid tumor xenograft models. ascopubs.orgresearchgate.net It has shown efficacy against NCI-H23 tumor xenografts and modest suppression of tumor growth in HCT116 colon carcinoma and OVCAR3 ovarian tumor xenograft models. medchemexpress.com However, it was noted to have a minimal antitumor effect in HL-60 leukemia xenografts. medchemexpress.com

A newer analog, F-aza-T-dCyd, has shown even greater efficacy in certain xenograft models. In HCT-116 and HL-60 xenografts, F-aza-T-dCyd produced complete tumor regression. aacrjournals.org In a PDX BL0382 bladder carcinoma model, it also induced tumor regressions. aacrjournals.org In three out of five tested xenograft lines (HCT-116, HL-60, and BL-0382), F-aza-T-dCyd was more efficacious than aza-T-dCyd. aacrjournals.org

The table below summarizes the findings from various xenograft studies.

| Compound | Xenograft Model | Cancer Type | Outcome |

| T-dCyd | NCI-H23 | Non-Small Cell Lung | Inhibition of tumor growth. cancer.gov |

| aza-T-dCyd | NCI-H23 | Non-Small Cell Lung | Effective against tumor xenografts. medchemexpress.com |

| aza-T-dCyd | CCRF-CEM | Leukemia | Decreased DNMT1 levels in tumors. medchemexpress.com |

| aza-T-dCyd | HCT116 | Colon Carcinoma | Modest suppression of tumor growth. medchemexpress.com |

| aza-T-dCyd | OVCAR3 | Ovarian Carcinoma | Modest suppression of tumor growth. medchemexpress.com |

| aza-T-dCyd | HL-60 | Leukemia | Minimal antitumor effect. medchemexpress.com |

| F-aza-T-dCyd | HCT-116 | Colon Carcinoma | Complete tumor regression. aacrjournals.org |

| F-aza-T-dCyd | HL-60 | Leukemia | Complete tumor regression. aacrjournals.org |

| F-aza-T-dCyd | BL0382 | Bladder Carcinoma | Tumor regression. aacrjournals.org |

Epigenetic Modulator Research

A significant area of research for this compound and its analogs is their role as epigenetic modulators, particularly their ability to influence DNA methylation patterns.

Investigating Hypomethylating Effects via DNMT1 Depletion

The primary mechanism through which this compound and its derivatives exert their epigenetic effects is by inhibiting and depleting DNA methyltransferase 1 (DNMT1). ascopubs.orgresearchgate.net DNMT1 is a crucial enzyme responsible for maintaining DNA methylation patterns during cell division. nih.govmdpi.comresearchgate.net The hypermethylation of tumor suppressor genes is a common epigenetic alteration in cancer that leads to their silencing. cancer.govnih.govclinicaltrials.gov

By being incorporated into DNA, these nucleoside analogs can trap DNMT1, leading to its depletion. clinicaltrials.gov This reduction in DNMT1 levels results in a passive demethylation of the genome as cells replicate, which can lead to the re-expression of previously silenced tumor suppressor genes. ascopubs.orgresearchgate.netnih.govclinicaltrials.gov

Studies have shown that T-dCyd and aza-T-dCyd are potent agents for depleting DNMT1 in both in vitro and in vivo cancer models. researchgate.netaacrjournals.orgcancer.gov Aza-T-dCyd, in particular, has been highlighted for its efficacy in depleting DNMT1. nih.govresearchgate.net For instance, aza-T-dCyd has been shown to markedly deplete DNMT1 in various leukemia and solid tumor cell lines, including CCRF-CEM, KG1a, NCI-H23, HCT-116, and IGROV-1. researchgate.netmedchemexpress.com This depletion of DNMT1 has been linked to the induction of CpG demethylation and the re-expression of tumor suppressor genes like p15 (B1577198) in leukemia cells. researchgate.netmedchemexpress.com

The ability of these compounds to induce hypomethylation and reactivate tumor suppressor genes is a central focus of their development as potential anticancer agents. ascopubs.orgresearchgate.netclinicaltrials.gov Research has also investigated the link between mutations in epigenetic regulatory genes, such as TET2 and DNMT3A, and the sensitivity of cancer cells to T-dCyd, suggesting that the genetic background of the tumor may influence the efficacy of these epigenetic modulators. nih.govnih.gov

Synergistic Effects with Other Therapeutic Agents (e.g., BCL-2 antagonists)

Preclinical studies have investigated the synergistic interactions between this compound (T-dCyd) and BCL-2 antagonists, such as venetoclax (B612062) (ABT-199). researchgate.net Research in human myelodysplastic syndrome (MDS) cell lines has shown that the co-administration of T-dCyd and venetoclax leads to synergistic apoptosis. researchgate.net This enhanced cell death is associated with the downregulation of DNA methyltransferase 1 (DNMT1). researchgate.net The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis, and inhibitors like venetoclax are designed to block the anti-apoptotic function of these proteins. biomolther.orgmdpi.com The synergistic effect suggests that T-dCyd, by acting as a hypomethylating agent, may sensitize cancer cells to the pro-apoptotic effects of BCL-2 antagonists. researchgate.netbiomolther.org

Proliferation Marker Development Research (e.g., 5-iodo-4'-thio-2'-deoxyuridine)

The development of effective markers to image cell proliferation is a critical area of research. While this compound itself is primarily studied for its therapeutic potential, related 4'-thio-substituted nucleosides have been explored as proliferation markers. A notable example is 5-iodo-4'-thio-2'-deoxyuridine (ITdU). researchgate.netsnmjournals.org The rationale behind using such compounds lies in their ability to be incorporated into newly synthesized DNA during the S phase of the cell cycle, similar to thymidine (B127349) analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.gov

Studies on DNA Incorporation and Metabolic Stability as Proliferation Markers

For a compound to be an effective proliferation marker, it must be readily incorporated into DNA and exhibit metabolic stability. researchgate.netsnmjournals.org Studies on 4'-thio-2'-deoxyuridine derivatives have shown promising results in this regard. researchgate.net The 4'-thio modification, which involves replacing the oxygen atom in the deoxyribose ring with sulfur, has been shown to confer resistance to phosphorolytic cleavage. snmjournals.orgnih.gov For instance, radioiodinated ITdU has demonstrated high metabolic stability and significant incorporation into the DNA of proliferating cells. researchgate.netsnmjournals.org It is phosphorylated by cytosolic thymidine kinase and becomes trapped within the cell, making it a promising agent for imaging cell proliferation. researchgate.netsnmjournals.org While direct studies on this compound as a proliferation marker are less common, the principles established with compounds like ITdU highlight the potential of 4'-thio nucleosides in this application. The 4'-thio modification in T-dCyd leads to its efficient phosphorylation and incorporation into DNA with minimal conversion to other metabolites. nih.gov

Mutagenic Potential and DNA Damage Induction in Preclinical Settings

Preclinical investigations have revealed a significant mutagenic potential for this compound and its analogue, 5-aza-4'-thio-2'-deoxycytidine (ATC). nih.govashpublications.org These studies are crucial for understanding the compound's mechanism of action and potential long-term effects.

Induction of Specific Mutation Signatures (e.g., C>G Transversions)

A striking finding from preclinical studies is the induction of a distinct mutation signature by ATC. nih.govashpublications.orgaacrjournals.org Whole-exome sequencing of cells treated with ATC revealed a high frequency of C-to-G (C>G) transversions. nih.govashpublications.orgaacrjournals.org These mutations were not random, occurring almost exclusively within a specific 5'-NCG-3' trinucleotide context. nih.govashpublications.org This specific mutagenic signature has been observed in both murine models and human cells treated in vitro. nih.govnih.gov The mutations have been found in numerous genes implicated in human lymphoid leukemia, such as Notch1, Pten, and Trp53. nih.govnih.gov

Mechanisms of DNA Damage and Cell Cycle Arrest

The anticancer activity of this compound analogues is linked to their ability to induce DNA damage and subsequent cell cycle arrest. nih.gov Upon incorporation into DNA, these cytidine (B196190) analogues can form covalent adducts with DNMT1, trapping the enzyme and triggering a DNA damage response. aacrjournals.orgnih.gov This damage leads to the activation of cell cycle checkpoints, often resulting in a G2/M phase arrest. nih.gov In cells with functional DNA damage response pathways, this arrest can lead to apoptosis. nih.govmdpi.combohrium.com Studies have shown that the DNA damage induced by these agents is a key determinant of their cytotoxic effects. nih.gov Inhibition of DNA repair processes can lead to an accumulation of DNA damage, causing a prolonged G2 arrest. nih.gov

Role of Salvage Pathway Enzymes in Mutagenesis

The metabolic activation of this compound and its analogues is critical for their biological activity, including their mutagenic potential. The salvage pathway, which recycles nucleosides for DNA synthesis, plays a key role. wikipedia.org Deoxycytidine kinase (Dck) is the rate-limiting enzyme in the cytidine salvage pathway, responsible for the initial phosphorylation of these nucleoside analogues. nih.govaacrjournals.org Studies have demonstrated that the deletion of the Dck gene eliminates the C>G transversions induced by ATC. nih.govaacrjournals.org This finding directly implicates the salvage pathway in the mutagenic process, as phosphorylation by Dck is a necessary step for the incorporation of the analogue into DNA, where it can then exert its mutagenic effects. nih.govaacrjournals.org

Investigation of Therapeutic Index in Preclinical Models

The therapeutic index, a measure of a drug's safety and efficacy, is a critical component of preclinical evaluation. For this compound (T-dCyd), investigations into its therapeutic window have been conducted across various cancer models, assessing its ability to inhibit tumor growth relative to its host toxicity. These studies have been instrumental in defining the potential clinical utility of T-dCyd.

Preclinical research indicates that T-dCyd is an agent that can deplete DNA methyltransferase 1 (DNMT1) both in laboratory cell cultures and in living organisms. cancer.govresearchgate.net This mechanism is believed to be central to its antitumor effects.

In studies involving xenografts of non-small cell lung cancer (NCI-H23), treatment with T-dCyd resulted in the inhibition of tumor growth, and this effect was associated with a decrease in DNMT1 levels. cancer.govresearchgate.net Notably, these antitumor effects were observed at doses that were well-tolerated by the animal models. cancer.gov Specifically, a study utilizing the NCI-H23 model showed that T-dCyd had a minimal effect on tumor growth suppression when administered at a dose of 1.5 mg/kg. nih.gov

Further research in a preclinical model of Multiple Endocrine Neoplasia type 1 (MEN1)-related pancreatic tumors demonstrated that T-dCyd was both safe and effective. netrf.org In this model, mice with insulinomas treated with T-dCyd at a dose of 2 mg/kg showed a significant decrease in serum insulin (B600854) levels and a 100% survival rate four months after treatment, compared to 0% in the control group. netrf.org The treatment was determined to be safe within this preclinical setting, with evaluations of toxicity based on mouse weight and behavior. netrf.org

However, the efficacy of T-dCyd has been shown to be model-dependent. In some leukemia xenograft models, T-dCyd treatment did not result in a delay in tumor growth. researchgate.net Furthermore, comparative studies with other cytidine analogs have sometimes shown T-dCyd to be less effective in certain tumor models. For instance, in HL-60 leukemia models, T-dCyd was found to be ineffective. nih.gov

The Pediatric Preclinical Testing Consortium evaluated T-dCyd at doses ranging from 1-4 mg/kg. aacrjournals.org While its analog, 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), showed significant activity in acute lymphoblastic leukemia xenografts, the specific outcomes for T-dCyd across the various pediatric cancer models tested were not as pronounced. aacrjournals.org

The following table summarizes the findings from various preclinical studies on this compound.

| Preclinical Model | Efficacy Findings | Toxicity Profile |

| NCI-H23 (Non-Small Cell Lung Cancer Xenograft) | Inhibition of tumor growth with concomitant DNMT1 depletion. cancer.govresearchgate.net Minimal tumor growth suppression at 1.5 mg/kg. nih.gov | Well-tolerated doses. cancer.gov Mouse body weights were generally unaffected. nih.gov |

| MEN1-Related Pancreatic Tumors (Mouse Model) | At 2 mg/kg, significantly decreased serum insulin and improved survival to 100% at 4 months post-treatment. netrf.org | Deemed safe based on monitoring mouse weight and behavior. netrf.org |

| HL-60 (Leukemia Xenograft) | Ineffective in inhibiting tumor growth. nih.govresearchgate.net | Mean body weights were generally unaffected. nih.gov |

| Pediatric Cancer Xenografts (Various) | Tested at doses of 1-4 mg/kg with varied outcomes. aacrjournals.org | Tolerability varied by tumor panel and host mouse strain. aacrjournals.org |

Future Research Directions and Challenges in Thionucleoside Chemistry

Development of Novel Thionucleoside Analogues for Specific Biological Targets

The quest for novel thionucleoside analogues with enhanced specificity and efficacy against various biological targets remains a primary focus. Researchers are continuously exploring modifications to both the sugar and base moieties of nucleosides to develop new therapeutic agents. researchgate.net The replacement of the endocyclic oxygen with sulfur in nucleoside analogues often leads to increased metabolic stability and can alter biological activity. ucc.ienih.gov

Future work will likely concentrate on designing and synthesizing thionucleosides that can selectively inhibit key enzymes or receptors involved in diseases like cancer and viral infections. ucc.ieworktribe.com For instance, the development of 4'-thionucleoside analogues has shown promise in oncology and virology. nih.gov The synthesis of novel 2-chloroadenine (B193299) 4′-thionucleoside analogues is an example of current efforts to expand the chemical space of thionucleosides for biological evaluation. mdpi.com

Key Research Areas:

Design of thionucleosides targeting specific viral polymerases or proteases.

Development of thionucleoside analogues as inhibitors of DNA methyltransferases (DNMTs) for epigenetic cancer therapy. clinicaltrials.govmedchemexpress.com

Exploration of 2'- and 4'-modifications of thionucleosides to enhance their pharmacological profiles. mdpi.com

Advanced Synthetic Strategies for Complex Thionucleoside Derivatives

The synthesis of thionucleosides presents unique challenges, often requiring multi-step procedures with careful control of stereochemistry. academie-sciences.fr A significant hurdle is the stereoselective formation of the β-anomer, which is typically the more biologically active form. rsc.org

Recent advancements have focused on developing more efficient and scalable synthetic routes. These include de novo syntheses that build the thiosugar ring from acyclic precursors and enzymatic approaches that offer high regio- and stereoselectivity. nih.govacademie-sciences.fr For example, a de novo synthesis of 4'-thionucleosides has been reported that utilizes a scalable α-fluorination and aldol (B89426) reaction followed by a streamlined process to form the thio-sugar ring. nih.govresearchgate.net Biocatalytic methods, using enzymes like nucleoside phosphorylases, are also being explored for the diversification of thionucleoside libraries. academie-sciences.frnih.gov

Future Synthetic Challenges and Innovations:

Overcoming the challenges of introducing modifications at the C2' position, which can be synthetically demanding. researchgate.net

Integrating chemical and biocatalytic methods to leverage the advantages of both approaches for the synthesis of complex thionucleoside analogues. academie-sciences.fracademie-sciences.fr

Elucidating Structure-Activity Relationships through Detailed Molecular Interactions

A thorough understanding of the structure-activity relationships (SAR) of thionucleosides is crucial for the rational design of more potent and selective drugs. researchgate.net The substitution of oxygen with the larger, more polarizable sulfur atom can significantly impact the conformation of the sugar ring and, consequently, how the nucleoside analogue interacts with its biological target. nih.gov

Detailed structural studies, using techniques like X-ray crystallography and NMR spectroscopy, are essential to visualize these interactions at the molecular level. For example, the crystal structure of a 13mer DNA oligonucleotide containing 4′-thio-2′-deoxycytidine in complex with a DNA methyltransferase has provided insights into the mechanism of inhibition. oup.com Computational modeling and molecular dynamics simulations can further complement experimental data to predict binding affinities and guide the design of new analogues.

Table of Thionucleoside Analogues and their Biological Activities:

| Compound | Target/Activity | Reference |

|---|---|---|

| 4'-Thio-2'-deoxycytidine (TdCyd) | DNA methyltransferase I (DNMT1) inhibitor | clinicaltrials.gov |

| 5-Aza-4'-thio-2'-deoxycytidine (B3060956) | DNA hypomethylating agent, antitumor effects | medchemexpress.com |

| 2'-Deoxy-4'-thiocytidine analogues | Antineoplastic and antiviral activity | mdpi.com |

Exploring Mechanisms of Selectivity and Resistance in Cellular Systems